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Introduction

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a versatile class of enzymes that
catalyze the hydrolysis of triglycerides into fatty acids and glycerol. In non-aqueous
environments, they can also catalyze synthesis reactions like esterification and
transesterification. This catalytic flexibility makes lipases invaluable in the food and beverage
industry for a wide range of applications, including flavor development, texture modification,
and the production of specialized fats and oils. This document provides detailed application
notes, experimental protocols, and quantitative data on the use of lipases in key sectors of the
food and beverage industry.

l. Applications in the Dairy Industry

Lipases are extensively used in the dairy sector to develop characteristic flavors in cheeses,
accelerate ripening, and produce enzyme-modified cheese (EMC) as a potent flavor ingredient.

[1](21(3]

A. Cheese Ripening and Flavor Development

The hydrolysis of milk fat by lipases releases free fatty acids (FFAs), which are crucial
precursors for the development of characteristic cheese flavors.[4][5] Short- and medium-chain
fatty acids, in particular, contribute to the sharp, piquant flavors found in cheeses like Romano,
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Provolone, and Feta.[2][6] Microbial lipases are increasingly used as alternatives to traditional

animal-derived lipases, offering vegetarian, kosher, and halal options.[7][8]

Quantitative Data: Effect of Microbial Lipase on Cheese Characteristics

Cheese Type Lipase Type

Ripening Time

Key Findings Reference

Feta Mucor javanicus

6 months

Significant
increase in
pungency and
free fatty acids.

[7]

Candida

cylindracea

Feta

> 1 year

Stronger flavor,
firmer texture,
increased
whiteness, and
potential
antimicrobial

properties.[7]

Candida

cylindracea

Parmesan

18 months

Harder texture
compared to

control.[7]

Microbial Lipase
(200U)

Swiss Cheese

60 days

Ripening time
reduced from 90
to 60 days
without
compromising

quality.[4]

B. Enzyme-Modified Cheese (EMC)

EMC is a concentrated cheese flavor produced by treating a cheese slurry with enzymes,

including lipases, to accelerate the development of intense cheese flavors.[9][10] This

ingredient is then used in a variety of food products, such as sauces, snacks, and dressings.

Experimental Protocol: Production of Enzyme-Modified Cheese (EMC)
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This protocol is a generalized procedure based on common industry practices.
1. Materials:

Fresh cheese curd (low flavor)

Anhydrous butterfat

Food-grade lipase (e.g., from Aspergillus oryzae)
Food-grade protease (e.g., Papain, Flavourzyme)
Emulsifying salts (e.g., sodium citrate)

De-ionized water

Salt (NaCl)

. Equipment:

Stephan cooker or a similar processing vessel with heating and agitation capabilities
pH meter
Water bath

. Procedure:

Prepare a cheese slurry by blending the cheese curd, anhydrous butterfat, de-ionized water,
salt, and emulsifying salts in the processing vessel.[11]

Heat the slurry to an initial temperature (e.g., 80°C for 20 minutes) to pasteurize and
homogenize the mixture.[11]

Cool the slurry to the optimal temperature for the selected enzymes (e.g., 50°C for a
combination of protease and lipase).[9]

Add the protease(s) to the slurry and incubate for a set period (e.g., 24-48 hours) with
constant agitation to initiate proteolysis.[9]

In a two-stage process, subsequently add the lipase and continue the incubation for another
period (e.g., 48-72 hours) to develop the desired lipolytic flavor profile. Maintain the
temperature at 50°C with agitation.[9]

After incubation, terminate the enzymatic reactions by heating the EMC to a high
temperature (e.g., 80°C for 20 minutes).[9]

Cool and store the final EMC product at -18°C.[9]

Workflow for Two-Stage Production of Enzyme-Modified Cheese
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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